7-Methyl-2-propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
7-Methyl-2-propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidinone family. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidinone core with methyl and propyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization to form the pyrido[1,2-a]pyrimidinone core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents such as bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups .
Scientific Research Applications
7-Methyl-2-propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studies have explored its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-Methyl-2-propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting key enzymes involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
3-(2-hydroxyethyl)-2-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one: This compound shares a similar core structure but differs in the substituents, which can lead to variations in its chemical and biological properties.
Pyrido[2,3-d]pyrimidin-5-one: Another related compound with a different substitution pattern, which may result in distinct reactivity and applications.
Uniqueness
7-Methyl-2-propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H18N2O |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
7-methyl-2-propyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C12H18N2O/c1-3-4-10-7-12(15)14-8-9(2)5-6-11(14)13-10/h7,9H,3-6,8H2,1-2H3 |
InChI Key |
DPGQVKFANMZNOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)N2CC(CCC2=N1)C |
Origin of Product |
United States |
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